molecular formula C19H16N2O3S B2845667 3-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-04-2

3-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2845667
CAS No.: 868377-04-2
M. Wt: 352.41
InChI Key: XXHMIFJQXPUKBT-VXPUYCOJSA-N
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Description

Properties

IUPAC Name

3-methoxy-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-4-11-21-17-15(24-3)9-6-10-16(17)25-19(21)20-18(22)13-7-5-8-14(12-13)23-2/h1,5-10,12H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHMIFJQXPUKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)OC)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzaldehyde with 2-aminothiophenol to form the benzothiazole ring. This intermediate is then reacted with propargyl bromide under basic conditions to introduce the prop-2-ynyl group. Finally, the resulting compound is coupled with 4-methoxybenzoyl chloride in the presence of a base to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 3-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that certain benzothiazole derivatives effectively inhibited the proliferation of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Benzothiazole derivatives have shown effectiveness against various bacterial strains. A recent investigation highlighted the potential of such compounds to serve as lead candidates for developing new antibiotics, especially in the face of rising antibiotic resistance .

Pharmacology

Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in disease pathways. For example, it has been studied for its ability to inhibit certain kinases that are crucial in cancer signaling pathways. The inhibition of these kinases can lead to reduced cell proliferation and increased sensitivity of cancer cells to chemotherapy agents .

Neuroprotective Effects
There is emerging evidence suggesting that benzothiazole derivatives may possess neuroprotective properties. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis, contributing to their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry
In material science, the unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers can be applied in various fields including electronics and coatings .

Agricultural Applications

Pesticidal Activity
Preliminary studies suggest that this compound might exhibit pesticidal properties. Research on related benzothiazole compounds has shown effectiveness against agricultural pests, making them potential candidates for developing new agrochemicals .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of benzothiazole including 3-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yli)-2,3-dihydrobenzothiazol]. These derivatives were tested against human cancer cell lines. Results indicated that one particular derivative exhibited IC50 values significantly lower than standard chemotherapeutics used in clinical settings.

Case Study 2: Antimicrobial Testing

A comprehensive evaluation was conducted where various derivatives were tested against multi-drug resistant strains of bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating their potential as new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy and prop-2-ynyl groups can enhance the compound’s binding affinity and specificity towards these targets. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

The target compound is compared to derivatives with modified substituents (Table 1):

Table 1: Substituent-Driven Electronic and Structural Differences

Compound Name Substituents (Benzothiazole Ring) Key Electronic Features Reference
Target Compound 3-Propargyl, 4-OMe, 3-OMe Electron-donating methoxy groups enhance conjugation; propargyl enables click chemistry
4-(Dimethylamino)-N-[(2Z)-4-Methoxy-3-Allyl-Benzothiazol-2-ylidene]Benzamide 3-Allyl, 4-OMe, 4-NMe₂ Dimethylamino group increases electron density; allyl limits steric bulk
N-[(2Z)-4-Methoxy-3-Propargyl-Benzothiazol-2-ylidene]-4-Nitrobenzamide 3-Propargyl, 4-OMe, 4-NO₂ Nitro group (electron-withdrawing) reduces electron density, increasing reactivity
(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-Dihydrothiazol-2-ylidene]-4-Methylbenzamide Phenyl, 2-OMe (thiazole core) Thiazole (vs. benzothiazole) reduces aromaticity; phenyl enhances hydrophobicity
Key Findings:
  • Electron-Donating Groups (e.g., OMe) : Stabilize the benzothiazole core via resonance, lowering reactivity compared to nitro-substituted analogs .
  • Propargyl vs. Allyl : The linear geometry of propargyl (C≡C) in the target compound facilitates π-stacking in crystal lattices, whereas allyl (C=C) introduces torsional strain .
  • Core Heterocycle : Benzothiazole derivatives exhibit higher thermal stability (mp >200°C) compared to thiazole analogs due to extended conjugation .

Crystallographic Insights

  • Bond Angles and Torsion : The N1–C21–C22–O2 torsion angle (4.5°) in the target compound indicates minimal steric hindrance between the benzamide and benzothiazole moieties .
  • Packing Efficiency : Propargyl-substituted analogs exhibit tighter crystal packing (density ≈1.45 g/cm³) compared to allyl derivatives (≈1.38 g/cm³) due to linear geometry .

Biological Activity

3-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzamide backbone, methoxy groups, and a benzothiazole moiety, which are known to contribute to diverse pharmacological properties.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This structure includes:

  • Benzamide : A common pharmacophore that enhances solubility and bioavailability.
  • Methoxy Groups : These groups often improve the lipophilicity and stability of compounds.
  • Benzothiazole Moiety : Known for various biological activities including antimicrobial and anticancer effects.

Anticancer Activity

Research has demonstrated that compounds containing benzothiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can have IC50 values ranging from 1.2 to 5.3 µM against different cancer cell types, indicating strong potential for therapeutic applications . The specific activity of this compound has not been extensively documented; however, its structural analogs suggest promising anticancer properties.

Antimicrobial Activity

The compound's benzothiazole component is associated with notable antimicrobial effects. Compounds with similar structures have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values reported as low as 8 µM . This suggests that this compound may possess similar antimicrobial properties.

Antioxidant Activity

The antioxidant capacity of compounds in this class has been evaluated using various assays. For example, some derivatives have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The presence of methoxy groups is believed to enhance this activity by stabilizing free radicals .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various methoxy-substituted benzothiazole derivatives, assessing their antiproliferative activity against cancer cell lines such as MCF-7 and HCT116. The results indicated that modifications in the benzothiazole structure significantly influenced biological activity, with some compounds exhibiting selective toxicity towards cancer cells .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that electron-donating groups like methoxy enhance the biological efficacy of benzothiazole derivatives. This suggests that structural modifications can lead to improved pharmacological profiles .

Data Tables

CompoundStructureIC50 (µM)Antimicrobial ActivityAntioxidant Activity
Compound ABenzothiazole derivative1.2Active against E. faecalisHigh
Compound BMethoxy-substituted5.0Active against S. aureusModerate
3-Methoxy-N-[...]TBDTBDTBDTBD

Q & A

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Methodology :
  • ADMET prediction software (e.g., SwissADME) to identify cytochrome P450 interactions .
  • In vitro microsomal assays (e.g., human liver microsomes) to validate metabolic stability .

Data Contradiction & Optimization

Q. Why do similar benzothiazole derivatives show divergent antimicrobial activities?

  • Analysis : Differences in substituent electronegativity (e.g., methoxy vs. nitro groups) alter membrane penetration. Validate via logP measurements and time-kill assays .

Q. How to reconcile discrepancies in reported reaction conditions for propargylation?

  • Resolution : Compare solvent polarity (DMF vs. THF) and catalyst loadings (Pd/C: 5–10 mol%) across studies. Systematic optimization via Design of Experiments (DoE) is recommended .

Structural & Functional Insights

Q. What role does the Z-configuration play in target binding?

  • Methodology :
  • Synthesize E-isomer and compare binding affinity via surface plasmon resonance (SPR) .
  • Molecular dynamics simulations to analyze isomer-protein interactions over 100 ns trajectories .

Q. How does the methoxy group at position 3 influence electronic properties?

  • Analysis :
  • Cyclic voltammetry to measure electron-withdrawing effects .
  • Hammett plots correlating substituent constants with reaction rates .

Future Directions

Q. What unexplored modifications could enhance the compound’s therapeutic index?

  • Recommendations :
  • Introduce fluorine at the benzamide ring to improve metabolic stability .
  • Explore hybrid structures with triazole moieties for synergistic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.